3-{(1E)-1-[2-(2,4,6-trichlorophenyl)hydrazinylidene]ethyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pyridyl)-1-ethanone 1-(2,4,6-trichlorophenyl)hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-pyridyl)-1-ethanone 1-(2,4,6-trichlorophenyl)hydrazone typically involves the condensation reaction between 1-(3-pyridyl)-1-ethanone and 2,4,6-trichlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Pyridyl)-1-ethanone 1-(2,4,6-trichlorophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent, pending further research.
Industry: The compound could be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-pyridyl)-1-ethanone 1-(2,4,6-trichlorophenyl)hydrazone would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays, to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridyl)-1-ethanone hydrazone: Lacks the trichlorophenyl group, potentially altering its chemical and biological properties.
1-(2,4,6-Trichlorophenyl)hydrazone: Lacks the pyridyl group, which may affect its reactivity and applications.
Other hydrazones: Various hydrazones with different substituents can be compared based on their chemical structure and properties.
Uniqueness
1-(3-Pyridyl)-1-ethanone 1-(2,4,6-trichlorophenyl)hydrazone is unique due to the presence of both a pyridyl and a trichlorophenyl group. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H10Cl3N3 |
---|---|
Molecular Weight |
314.6 g/mol |
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-pyridin-3-ylethylideneamino]aniline |
InChI |
InChI=1S/C13H10Cl3N3/c1-8(9-3-2-4-17-7-9)18-19-13-11(15)5-10(14)6-12(13)16/h2-7,19H,1H3/b18-8+ |
InChI Key |
HINDIMWKWFFVDU-QGMBQPNBSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CN=CC=C2 |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.